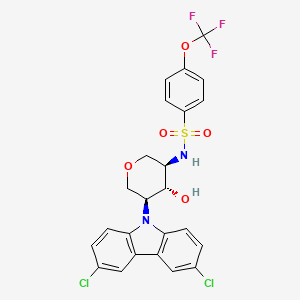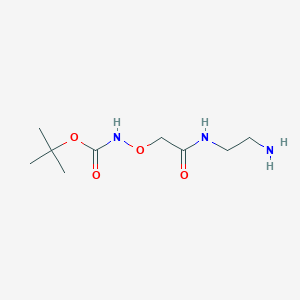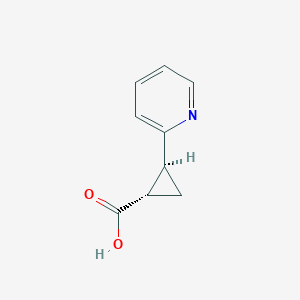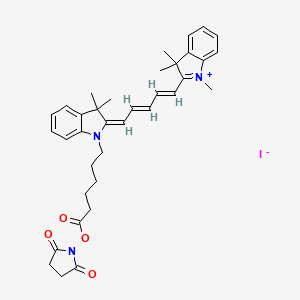
Anticancer agent 7
Descripción general
Descripción
Anticancer agent 7 is a useful research compound. Its molecular formula is C24H19Cl2F3N2O5S and its molecular weight is 575.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality Anticancer agent 7 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Anticancer agent 7 including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Natural anticancer drugs, including Anticancer agent 7, are promising in various roles such as apoptosis inducers, topoisomerase inhibitors, telomerase inhibitors, microtubule inhibitors, immunomodulators, tumor microenvironment regulators, and multidrug resistance reversal agents (Shen et al., 2022).
Predictive designs in anticancer drug research are crucial, focusing on bioreversible redox carriers, boron neutron capture compounds, and new mitosis-interactive agents (Gnewuch & Sosnovsky, 2002).
Specific compounds like Niclosamide show potential as safe and effective anticancer agents by targeting multiple signaling pathways and mitochondria, with inhibitory effects on cancer stem cells (Li et al., 2014).
Estradiol-related anticancer agents have shown promising results in their mechanisms of action and structure-activity relationships (Minorics & Zupkó, 2018).
Ginsenosides from Panax ginseng have shown promising anticancer effects by modulating diverse signaling pathways, supporting their development for primary and metastatic tumor treatment (Nag et al., 2012).
Essential oils and their constituents have potential as anticancer agents through multiple pathways, including apoptosis, cell cycle arrest, antimetastatic, and antiangiogenic effects (Gautam, Mantha, & Mittal, 2014).
UCN-01 (7-hydroxystaurosporine) disrupts the DNA damage-induced G2 checkpoint in tumor cells by inhibiting specific kinases, suggesting its potential as a radiosensitizing agent (Busby et al., 2000).
Hetero-steroids have shown anti-breast cancer effects by modulating apoptosis and cell cycle genes, with certain compounds demonstrating significant inhibitory effects (Elmegeed et al., 2016).
Propiedades
IUPAC Name |
N-[(3R,4R,5S)-5-(3,6-dichlorocarbazol-9-yl)-4-hydroxyoxan-3-yl]-4-(trifluoromethoxy)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19Cl2F3N2O5S/c25-13-1-7-20-17(9-13)18-10-14(26)2-8-21(18)31(20)22-12-35-11-19(23(22)32)30-37(33,34)16-5-3-15(4-6-16)36-24(27,28)29/h1-10,19,22-23,30,32H,11-12H2/t19-,22+,23+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXCAYCBBVUGGDY-OIBXWCBGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(CO1)N2C3=C(C=C(C=C3)Cl)C4=C2C=CC(=C4)Cl)O)NS(=O)(=O)C5=CC=C(C=C5)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]([C@H](CO1)N2C3=C(C=C(C=C3)Cl)C4=C2C=CC(=C4)Cl)O)NS(=O)(=O)C5=CC=C(C=C5)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19Cl2F3N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
575.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Anticancer agent 7 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3,6,11,14-Tetrabromodibenzo[a,c]triphenylene](/img/structure/B8136992.png)


![1-[3-(Dimethoxymethylsilyl)propyl]-piperazine](/img/structure/B8137005.png)


![trisodium;[(2R,3S,4R,5R)-2-[[[[(3R)-4-[[3-(2-acetylsulfanylethylamino)-3-oxopropyl]amino]-3-hydroxy-2,2-dimethyl-4-oxobutoxy]-oxidophosphoryl]oxy-hydroxyphosphoryl]oxymethyl]-5-(6-aminopurin-9-yl)-4-hydroxyoxolan-3-yl] phosphate](/img/structure/B8137028.png)
![(2S)-2-amino-3-[3-[[2,4-dicyano-3-[4-[2-(methylamino)-2-oxoethoxy]phenyl]pyrido[1,2-a]benzimidazol-1-yl]carbamoyl]phenyl]propanoic acid](/img/structure/B8137031.png)




